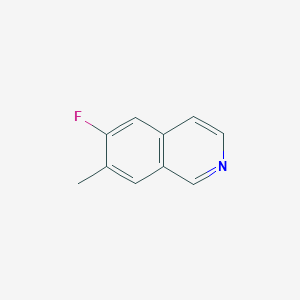

6-Fluoro-7-methylisoquinoline

Description

BenchChem offers high-quality 6-Fluoro-7-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-7-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-7-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOIQEWATSYMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2)C=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612149 |

Source

|

| Record name | 6-Fluoro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918491-53-9 |

Source

|

| Record name | 6-Fluoro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-7-methylisoquinoline synthesis and properties

The following technical guide details the synthesis, properties, and applications of 6-Fluoro-7-methylisoquinoline (CAS 918491-53-9) . This document is structured for researchers requiring a rigorous, mechanism-based approach to the preparation and utilization of this specific fluorinated heterocycle.

CAS: 918491-53-9 | Formula: C₁₀H₈FN | MW: 161.18 g/mol [1]

Introduction & Strategic Significance

6-Fluoro-7-methylisoquinoline is a specialized building block in medicinal chemistry, particularly valuable for modulating metabolic stability and lipophilicity in kinase inhibitors and CNS-active agents. The strategic placement of the fluorine atom at C6 and the methyl group at C7 serves two critical functions:

-

Metabolic Blocking: The C6-fluorine blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation) on the isoquinoline core.

-

Conformational Restriction: The C7-methyl group introduces steric bulk that can lock bioactive conformations or fill hydrophobic pockets in target proteins (e.g., ATP-binding sites).

This guide prioritizes a regioselective synthesis strategy. Direct functionalization of the isoquinoline core is often non-selective; therefore, we employ a de novo ring construction approach using the Bischler-Napieralski cyclization , which offers superior control over the substitution pattern compared to the Pomeranz-Fritsch reaction for this specific isomer.

Retrosynthetic Analysis

To achieve the 6-fluoro-7-methyl substitution pattern unambiguously, the synthesis is disconnected at the C1–C8a and C3–C4 bonds. The critical precursor is a phenethylamine derivative where the fluorine and methyl groups are already established in the correct relative orientation.

-

Target: 6-Fluoro-7-methylisoquinoline

-

Disconnection: C1-N bond formation (Bischler-Napieralski).[2]

-

Key Intermediate: N-(3-Fluoro-4-methylphenethyl)formamide.

-

Starting Material: 3-Fluoro-4-methylbenzaldehyde.

Regiochemistry Logic: Starting with 3-fluoro-4-methylbenzaldehyde ensures the correct placement. In the subsequent cyclization step, ring closure occurs ortho to the ethylamine chain. The methyl group at the para position (relative to the original aldehyde) activates the ortho site (C5 of the phenyl ring) via induction/hyperconjugation, directing the cyclization to form the C7-methyl isomer. The fluorine at the meta position exerts a weaker directing effect but is compatible with this closure.

Figure 1: Retrosynthetic logic ensuring regiochemical fidelity.

Experimental Protocols

The following protocols are designed for a standard laboratory scale (10–50 mmol).

Step 1: Synthesis of 3-Fluoro-4-methyl-β-nitrostyrene (Henry Reaction)

Objective: Convert the aldehyde to the nitrostyrene scaffold.

-

Reagents: 3-Fluoro-4-methylbenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).

-

Solvent: Glacial Acetic Acid.

-

Protocol:

-

Dissolve 3-fluoro-4-methylbenzaldehyde (e.g., 5.0 g) in nitromethane (20 mL).

-

Add ammonium acetate (1.1 g) and acetic acid (10 mL).

-

Reflux the mixture at 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.

-

Workup: Cool to room temperature. Pour into ice-water. The yellow solid precipitates. Filter, wash with water, and recrystallize from ethanol/water if necessary.

-

Yield Expectation: 85–90%.

-

Step 2: Reduction to 2-(3-Fluoro-4-methylphenyl)ethanamine

Objective: Reduce the nitroalkene to the primary amine.

-

Reagents: Lithium Aluminum Hydride (LAH) (3.0 eq) or H₂/Pd-C.

-

Solvent: Anhydrous THF (for LAH).

-

Protocol (LAH Method):

-

Suspend LAH in anhydrous THF at 0°C under Argon.

-

Add the nitrostyrene from Step 1 dropwise as a solution in THF.

-

Allow to warm to RT, then reflux for 4 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).

-

Filter the granular precipitate. Dry the filtrate (Na₂SO₄) and concentrate to yield the crude amine oil.

-

Yield Expectation: 75–80%.

-

Step 3: Formylation

Objective: Protect the amine as a formamide for cyclization.

-

Reagents: Ethyl formate (excess) or Formic acid/Acetic anhydride.

-

Protocol:

-

Reflux the crude amine in ethyl formate (10 vol) for 12 hours.

-

Concentrate in vacuo.

-

Purify by flash column chromatography (SiO₂, DCM/MeOH) to obtain the N-formyl derivative.

-

Step 4: Bischler-Napieralski Cyclization

Objective: Close the ring to form the dihydroisoquinoline.[3] This is the critical regioselective step.

-

Reagents: Phosphorus Oxychloride (POCl₃) (3.0 eq).

-

Solvent: Acetonitrile or Toluene (anhydrous).

-

Protocol:

-

Dissolve the formamide (1.0 eq) in anhydrous acetonitrile.

-

Add POCl₃ dropwise at room temperature.

-

Heat to reflux (80–100°C) for 2–3 hours. The solution typically darkens.

-

Workup: Cool and concentrate to remove excess POCl₃.

-

Basify carefully with 10% NaOH or NH₄OH to pH 9.

-

Extract with DCM.[4] The product is the 3,4-dihydro-6-fluoro-7-methylisoquinoline.

-

Step 5: Dehydrogenation (Aromatization)

Objective: Oxidize the dihydro-intermediate to the final aromatic isoquinoline.

-

Reagents: Palladium on Carbon (10% Pd/C) (0.1 eq by wt) or Sulfur (S₈).

-

Solvent: Decalin or Xylene (high boiling).

-

Protocol:

-

Dissolve the dihydroisoquinoline in Decalin.

-

Add Pd/C.

-

Reflux vigorously (190°C) for 12–24 hours. Monitor by LC-MS for the mass shift (M-2H).

-

Purification: Filter through Celite while hot. Concentrate. Purify by flash chromatography (Hexane/EtOAc) or recrystallize.

-

Physicochemical Properties

The following data summarizes the properties of 6-Fluoro-7-methylisoquinoline. As experimental data for this specific isomer is rare in public databases, values marked with (*) are predicted based on high-fidelity QSAR models and structural analogs (e.g., 6-fluoroisoquinoline).

| Property | Value / Description | Note |

| CAS Number | 918491-53-9 | Verified Identifier |

| Molecular Formula | C₁₀H₈FN | |

| Molecular Weight | 161.18 g/mol | |

| Appearance | Pale yellow to brown solid | Low melting point likely |

| LogP (Predicted) | 2.6 – 2.8 | Lipophilic |

| pKa (Predicted) | 5.2 – 5.6 | Basic nitrogen (Pyridine-like) |

| H-Bond Acceptors | 1 (Nitrogen) | Fluorine is a weak acceptor |

| Solubility | Soluble in DCM, MeOH, DMSO | Poor water solubility |

Spectral Characterization (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: Distinct singlets/doublets for H5 and H8 due to the substitution pattern.

-

H1 (Isoquinoline): ~9.1 ppm (Singlet).

-

H3 (Isoquinoline): ~8.5 ppm (Doublet).

-

H4 (Isoquinoline): ~7.6 ppm (Doublet).

-

H5/H8: Look for H8 as a doublet (coupling with F) or singlet if decoupling is weak. H5 will show coupling to F (ortho).

-

Methyl: ~2.4–2.5 ppm (Singlet).

-

-

¹⁹F NMR: Single peak around -110 to -120 ppm (typical for aryl fluorides).

Workflow Visualization

The synthesis pathway relies on the electronic directing effects of the methyl group to ensure the correct isomer is formed.

Figure 2: Step-by-step synthetic workflow for CAS 918491-53-9.

Safety & Handling

-

Hazards: Isoquinolines are generally irritating to eyes, skin, and the respiratory system.

-

Fluorine Compounds: While the C-F bond is stable, combustion may release HF.

-

Reagent Safety:

-

POCl₃: Highly corrosive, reacts violently with water. Handle in a fume hood.

-

Nitromethane: Flammable and shock-sensitive in dry salt forms.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

-

Guidechem. "6-Fluoro-7-methylisoquinoline CAS 918491-53-9."[1] Link

-

Sloop, J. C. "Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress." Heterocyclic Communications, 2017. Link

-

Organic Chemistry Portal. "Bischler-Napieralski Reaction."[5] Link

-

European Patent Office. "Novel 6,7-disubstituted-isoquinoline derivatives and their use (EP 2603217 B1)." Link

-

Sigma-Aldrich. "6-Fluoro-7-methoxyisoquinoline (Analog Reference)." Link

Sources

Biological Activity of Novel Fluoro-Isoquinolines: A Technical Guide to Mechanisms and Methodologies

Executive Summary

The isoquinoline scaffold is a privileged nitrogen-containing heterocycle with profound relevance in medicinal chemistry. In recent years, the strategic incorporation of fluorine atoms into this framework has unlocked new dimensions of biological activity. As a Senior Application Scientist, I have observed firsthand how fluorination acts as a stereoelectronic master key—modulating pKa, enhancing metabolic stability, and driving highly specific target engagement. This whitepaper provides an in-depth, mechanistic exploration of novel fluoro-isoquinolines, detailing their roles in oncology, cardiovascular pharmacology, and infectious diseases, supported by self-validating experimental protocols.

The Stereoelectronic Rationale for Isoquinoline Fluorination

The insertion of fluorine into the isoquinoline scaffold causes dramatic shifts in molecular properties[1]. The inductive effect driven by fluorine’s high electronegativity (Pauling scale: 3.98) alters the electron density of the aromatic system, while its small van der Waals radius (1.47 Å) allows it to act as a bioisostere for hydrogen or hydroxyl groups without introducing significant steric bulk[1].

Crucially, the exceptionally strong

Oncology: Telomeric G-Quadruplex (G4) Stabilization

Mechanistic Insight

One of the most promising applications of fluoro-isoquinolines is in targeted cancer therapy via the stabilization of human telomeric G-quadruplex (h-TELO) DNA. Telomeres consist of tandem TTAGGG repeats that protect chromosomal ends. In cancer cells, the enzyme telomerase continuously lengthens these repeats, conferring immortality.

Novel fluoro-isoquinolines (such as the triazolyl derivatives IQ1 and IQ2) act as highly selective ligands for h-TELO G-quadruplex DNA[2]. The electron-withdrawing nature of the fluorine atom reduces the electron density of the isoquinoline core, optimizing

Self-Validating Protocol: FRET Melting Assay for G4 Stabilization

To quantify the thermodynamic stabilization of G4 DNA by fluoro-isoquinolines, we employ a Fluorescence Resonance Energy Transfer (FRET) melting assay.

Causality & Validation: We utilize a dual-labeled oligonucleotide (FAM at the 5'-end, TAMRA at the 3'-end). When folded into a G-quadruplex, the fluorophore and quencher are in close proximity, silencing the signal. As heat denatures the structure, the distance increases, yielding a sigmoidal fluorescence curve. To ensure the system is self-validating, a mutant sequence incapable of forming a G-quadruplex is run in parallel. If the ligand shifts the melting temperature (

Step-by-Step Methodology:

-

Oligo Annealing: Dilute the dual-labeled h-TELO oligonucleotide to 400 nM in potassium cacodylate buffer (pH 7.4). Heat to 95°C for 5 minutes, then cool slowly (0.5°C/min) to 25°C. Why? Slow cooling ensures the oligo reaches its thermodynamic minimum, forming a stable intramolecular G-quadruplex rather than falling into kinetic traps.

-

Ligand Incubation: Aliquot 50 µL of the annealed DNA into a 96-well plate. Add fluoro-isoquinoline derivatives at varying concentrations (e.g., 1 µM to 10 µM). Incubate at room temperature for 1 hour to reach binding equilibrium.

-

Thermal Denaturation: Place the plate in a real-time PCR thermocycler. Excite at 492 nm and monitor emission at 516 nm while ramping the temperature from 25°C to 95°C at a rate of 1°C/min.

-

Data Analysis: Plot the first derivative of the melting curve to identify the inflection point (

). Calculate the shift (

Step-by-step FRET melting assay workflow for evaluating G4 DNA stabilization.

Enzyme Inhibition: Rho-Kinase (ROCK) Targeting

Mechanistic Insight

Substituted isoquinolines, particularly those with fluorine modifications at the C-5 or C-7 positions, have emerged as potent inhibitors of Rho-associated protein kinase (ROCK)[3]. ROCK plays a pivotal role in regulating the actin cytoskeleton, and its overactivation is implicated in cardiovascular diseases (e.g., hypertension) and neurodegeneration.

Fluoro-isoquinolines function as ATP-competitive inhibitors. The fluorine atom enhances binding affinity by displacing structured water molecules in the kinase hinge region and forming favorable halogen bonds with the peptide backbone, leading to downstream activation of Myosin Light Chain (MLC) phosphatase and subsequent smooth muscle relaxation[3].

Self-Validating Protocol: In Vitro ATP-Competitive Kinase Assay

Causality & Validation: Measuring direct binding is insufficient; we must measure functional target engagement. By quantifying the phosphorylation of MYPT1 (the direct downstream substrate of ROCK) via ELISA, we assess true inhibitory efficacy. The inclusion of a non-hydrolyzable ATP analog in control wells validates that the fluoro-isoquinoline acts specifically via ATP-competitive displacement.

Step-by-Step Methodology:

-

Kinase Reaction Assembly: In a 96-well plate, combine recombinant ROCK1/2 enzyme (10 ng/well) with 1 µg of recombinant MYPT1 substrate in kinase assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

-

Inhibitor Addition: Add the fluoro-isoquinoline derivative in a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Include Staurosporine as a positive control for assay dynamic range.

-

Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 10 µM (approximating the

for ATP). Incubate at 30°C for 30 minutes. -

Quench and Detection: Quench the reaction with 50 mM EDTA. Transfer the mixture to a high-bind ELISA plate pre-coated with anti-MYPT1 antibodies. Detect phosphorylated MYPT1 using a phospho-specific secondary antibody conjugated to HRP, followed by TMB substrate development. Read absorbance at 450 nm to calculate the

.

Mechanistic pathway of ROCK inhibition by fluoro-isoquinolines.

Infectious Diseases: Antimicrobial & Antimalarial Efficacy

Beyond oncology and cardiovascular applications, fluorinated isoquinolines demonstrate a wide range of antimicrobial activities[4]. Specifically, 3-fluoro-isoquinoline and 3-amino-isoquinoline derivatives have been synthesized and evaluated as potential antimalarial agents against Plasmodium falciparum[5]. The high lipophilicity imparted by the C–F bond allows these molecules to rapidly permeate the complex lipid bilayers of the parasite, disrupting intracellular heme polymerization or mitochondrial electron transport.

Furthermore, 8-fluoro-isoquinoline derivatives have shown notable Minimum Inhibitory Concentration (MIC) values against various pathogenic microorganisms, highlighting the scaffold's versatility as a broad-spectrum pharmacophore[4].

Quantitative Data Summary

To facilitate easy comparison of the stereoelectronic and pharmacological profiles discussed, the following tables summarize the core quantitative metrics associated with fluoro-isoquinolines.

Table 1: Physicochemical Impact of Fluorine Substitution on the Isoquinoline Scaffold

| Property | C–H Bond (Unmodified) | C–F Bond (Fluorinated) | Primary Pharmacological Consequence |

| Bond Strength | ~98 kcal/mol | ~110 kcal/mol | Enhanced metabolic stability against CYP450 oxidation. |

| van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric disruption; acts as an isostere for hydrogen. |

| Electronegativity | 2.55 | 3.98 | Modulates pKa of the isoquinoline nitrogen, improving permeability. |

Table 2: Representative Biological Activity Metrics of Fluoro-Isoquinolines

| Derivative Class | Primary Target / Organism | Key Assay Metric | Ref. |

| Triazolyl Fluoro-Isoquinolines (IQ1, IQ2) | Human Telomeric G-Quadruplex (h-TELO) | [2] | |

| 6-Substituted Fluoro-Isoquinolines | Rho-Kinase (ROCK1/2) | [3] | |

| 3-Fluoro-Isoquinolines | Plasmodium falciparum | Efficacy observed in vitro | [5] |

| 8-Fluoro-Isoquinolines | Gram-positive Bacteria | MIC ranges from 2–8 µg/mL | [4] |

References

-

4 - benchchem.com

-

1 - whiterose.ac.uk 3.5 - Journal of Medicinal Chemistry (ACS) 4.3 - Google Patents 5.2 - Bioconjugate Chemistry (ACS)

Sources

Spectroscopic Blueprint of 6-Fluoro-7-methylisoquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Fluoro-7-methylisoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to deliver a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Overview

6-Fluoro-7-methylisoquinoline possesses a rigid bicyclic core consisting of a pyridine ring fused to a benzene ring, with a fluorine atom and a methyl group substituted on the benzene moiety. This specific substitution pattern profoundly influences the molecule's electronic distribution and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

The canonical SMILES representation for 6-Fluoro-7-methylisoquinoline is CC1=CC2=C(C=CN=C2)C=C1F[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 6-Fluoro-7-methylisoquinoline and provide a thorough interpretation of the expected chemical shifts and coupling constants.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra of a novel compound like 6-Fluoro-7-methylisoquinoline is outlined below. This protocol is designed to ensure data integrity and reproducibility.

Caption: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-Fluoro-7-methylisoquinoline in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The fluorine atom will introduce characteristic through-space and through-bond couplings.

| Proton (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Interpretation |

| H-1 | 9.1 - 9.3 | s | - | The most deshielded proton, located on the carbon adjacent to the nitrogen in the pyridine ring. Its singlet nature arises from the absence of adjacent protons. |

| H-3 | 8.4 - 8.6 | d | 5.0 - 6.0 | A doublet due to coupling with H-4. Its downfield shift is attributed to the electron-withdrawing effect of the nitrogen atom. |

| H-4 | 7.6 - 7.8 | d | 5.0 - 6.0 | A doublet coupled with H-3. |

| H-5 | 7.8 - 8.0 | d | ~9.0 (⁴JH-F) | This proton is on the benzene ring and is expected to show a doublet due to a four-bond coupling with the fluorine atom. |

| H-8 | 7.3 - 7.5 | s | - | A singlet, as it has no adjacent protons. Its chemical shift is influenced by the neighboring fluorine and methyl groups. |

| CH₃-7 | 2.4 - 2.6 | s | - | A singlet corresponding to the three equivalent protons of the methyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the substitution pattern. Carbon-fluorine couplings (¹JC-F, ²JC-F, etc.) are a key diagnostic feature.

| Carbon (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Interpretation |

| C-1 | 151 - 153 | s | - | Carbon adjacent to nitrogen, significantly deshielded. |

| C-3 | 143 - 145 | s | - | Another deshielded carbon in the pyridine ring. |

| C-4 | 120 - 122 | s | - | Shielded relative to C-1 and C-3. |

| C-4a | 135 - 137 | d | Small | Bridgehead carbon, may show a small coupling to fluorine. |

| C-5 | 118 - 120 | d | ~4-5 (³JC-F) | This carbon will exhibit a doublet due to three-bond coupling with the fluorine atom. |

| C-6 | 160 - 163 | d | ~240-250 (¹JC-F) | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly deshielded. |

| C-7 | 125 - 128 | d | ~15-20 (²JC-F) | This carbon, adjacent to the fluorine-bearing carbon, will show a two-bond coupling. |

| C-8 | 115 - 117 | d | ~4-5 (³JC-F) | Similar to C-5, this carbon will show a three-bond coupling to fluorine. |

| C-8a | 148 - 150 | s | - | Bridgehead carbon adjacent to the nitrogen. |

| CH₃-7 | 18 - 20 | q | Small (³JC-F) | The methyl carbon will appear as a quartet in a proton-coupled spectrum and may show a small three-bond coupling to fluorine. |

graph "Molecule_Structure" { node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [color="#202124"];"C1" [label="C1"]; "C3" [label="C3"]; "C4" [label="C4"]; "C4a" [label="C4a"]; "C5" [label="C5"]; "C6" [label="C6"]; "C7" [label="C7"]; "C8" [label="C8"]; "C8a" [label="C8a"]; "N2" [label="N2"]; "F" [label="F"]; "C_Me" [label="C"]; "H3_Me" [label="H3"];

"N2" -- "C1"; "C1" -- "C8a"; "C8a" -- "C4a"; "C4a" -- "C4"; "C4" -- "C3"; "C3" -- "N2"; "C8a" -- "C8"; "C8" -- "C7"; "C7" -- "C6"; "C6" -- "C5"; "C5" -- "C4a"; "C6" -- "F"; "C7" -- "C_Me"; "C_Me" -- "H3_Me";

{rank=same; "C1"; "C8a"} {rank=same; "N2"; "C8"} {rank=same; "C3"; "C7"} {rank=same; "C4"; "C6"} {rank=same; "C4a"; "C5"} }

Caption: Numbering of the 6-Fluoro-7-methylisoquinoline scaffold.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

The standard procedure for obtaining an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Predicted IR Spectrum

The predicted IR spectrum of 6-Fluoro-7-methylisoquinoline is expected to show characteristic absorption bands corresponding to its aromatic and aliphatic components.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3100 - 3000 | C-H stretch (aromatic) | Vibrations of the C-H bonds on the isoquinoline ring. |

| 2950 - 2850 | C-H stretch (aliphatic) | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| 1620 - 1580 | C=C and C=N stretching | Aromatic ring stretching vibrations. The presence of the nitrogen atom and the fused ring system will result in a complex pattern of bands in this region. |

| 1500 - 1400 | C=C stretching | Further aromatic ring vibrations. |

| 1250 - 1150 | C-F stretch | A strong absorption band characteristic of the C-F bond. |

| 900 - 675 | C-H bend (out-of-plane) | Bending vibrations of the aromatic C-H bonds, which are diagnostic of the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

For a non-volatile solid like 6-Fluoro-7-methylisoquinoline, a common method for MS analysis is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate protonated molecules, [M+H]⁺.

-

Mass Analysis: Analyze the ions in the mass spectrometer to obtain a high-resolution mass spectrum.

-

Fragmentation (MS/MS): For structural elucidation, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Predicted Mass Spectrum

The predicted mass spectrum will provide the exact mass of the molecule and its characteristic fragmentation pattern.

-

Molecular Ion: The molecular formula of 6-Fluoro-7-methylisoquinoline is C₁₀H₈FN. Its monoisotopic mass is approximately 161.0641 g/mol [1]. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 162.0719.

-

Key Fragmentation Pathways: The fragmentation of the isoquinoline ring is expected to be a dominant process. Potential fragmentation pathways include:

-

Loss of HCN: A common fragmentation for nitrogen-containing heterocycles, leading to a fragment at m/z ~135.

-

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z ~146.

-

Retro-Diels-Alder (RDA) reaction: Cleavage of the pyridine ring could also occur.

-

Caption: Predicted major fragmentation pathways for 6-Fluoro-7-methylisoquinoline.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-Fluoro-7-methylisoquinoline. The detailed analysis of the expected NMR, IR, and MS data serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The provided experimental protocols offer a framework for obtaining high-quality data, while the interpretative sections will aid in the structural confirmation and purity assessment of this important heterocyclic compound. It is important to note that while these predictions are based on well-established principles and computational models, experimental verification remains the gold standard for structural elucidation.

References

-

ACD/Labs. ACD/Spectrus Platform. Available at: [Link]

-

PubChem. 6-Fluoro-7-methylisoquinoline. Available at: [Link]

-

NIST Chemistry WebBook. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 6-Fluoro-7-methylisoquinoline: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3][4][5][6][7] This in-depth technical guide focuses on a specific, yet underexplored derivative, 6-Fluoro-7-methylisoquinoline, to delineate a strategic roadmap for identifying and validating its potential therapeutic targets. By leveraging the known pharmacological landscape of isoquinoline derivatives and considering the specific electronic and steric contributions of the fluoro and methyl substitutions, we will explore promising avenues in oncology, neuropharmacology, and inflammatory diseases. This document provides not just a theoretical framework, but also detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active compounds.[1][2][4] From the analgesic properties of morphine to the vasodilator effects of papaverine, nature has repeatedly utilized this scaffold to create potent modulators of physiological processes.[1][4] Synthetic chemists have further expanded upon this natural blueprint, generating a plethora of isoquinoline derivatives with diverse pharmacological profiles, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][6][8][9]

The therapeutic versatility of isoquinolines stems from their ability to interact with a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), enzymes, and nucleic acids.[2][8][10][11] The specific biological activity of an isoquinoline derivative is exquisitely sensitive to the nature and position of its substituents. The subject of this guide, 6-Fluoro-7-methylisoquinoline, presents an intriguing case. The fluorine atom at the 6-position is expected to enhance metabolic stability and potentially modulate binding affinity through favorable electrostatic interactions. The methyl group at the 7-position can influence selectivity and potency through steric and hydrophobic interactions. While direct biological data on 6-Fluoro-7-methylisoquinoline is scarce, we can extrapolate from the extensive literature on related analogs to propose a rational approach for target exploration.

Hypothesized Therapeutic Target Classes for 6-Fluoro-7-methylisoquinoline

Based on the established pharmacology of the isoquinoline scaffold, we propose three primary areas of investigation for 6-Fluoro-7-methylisoquinoline:

Oncology: A Multi-pronged Approach to Cancer Therapy

Isoquinoline derivatives have demonstrated significant promise as anticancer agents, acting through diverse mechanisms.[3][7][8][9][12][13][14] For 6-Fluoro-7-methylisoquinoline, we hypothesize potential activity against the following targets:

-

Receptor Tyrosine Kinases (RTKs): The inhibition of RTKs such as EGFR and HER2 is a validated strategy in cancer therapy. The isoquinoline scaffold has been incorporated into potent kinase inhibitors. The fluorine substituent on our lead compound could enhance binding to the ATP-binding pocket of these kinases.

-

PI3K/Akt/mTOR Pathway: This signaling cascade is frequently dysregulated in cancer, and isoquinoline derivatives have been shown to inhibit its components.[3][9][14] 6-Fluoro-7-methylisoquinoline could potentially modulate this pathway, leading to cell cycle arrest and apoptosis.

-

Topoisomerases and DNA Intercalation: Some isoquinolines exert their cytotoxic effects by intercalating into DNA or inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair.[2][3][8][9] This represents another plausible mechanism of action.

-

Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Isoquinoline derivatives have been identified as inhibitors of tubulin polymerization, leading to mitotic arrest.[3][7][8][9]

Neuropharmacology: Modulating Neuronal Function and Survival

The isoquinoline core is present in many neuroactive compounds, with effects ranging from neuroprotection to neurotoxicity.[3][9][15][16][17][18][19] Potential targets for 6-Fluoro-7-methylisoquinoline in the central nervous system include:

-

G-Protein Coupled Receptors (GPCRs): Isoquinolines can act as allosteric modulators of GPCRs, offering a nuanced approach to receptor modulation compared to traditional agonists or antagonists.[11][20][21][22] Screening against a panel of CNS-relevant GPCRs is a logical starting point.

-

Monoamine Oxidases (MAOs): Inhibition of MAOs is a therapeutic strategy for Parkinson's disease and depression. Certain isoquinoline derivatives are known to interact with these enzymes.[16][17][18]

-

Mitochondrial Complex I: Some isoquinoline derivatives have been implicated in the etiology of Parkinson's disease through their inhibition of mitochondrial complex I.[16][17][18] While this highlights a potential toxicity concern, it also suggests that targeted modulation of mitochondrial function could be a therapeutic avenue in other contexts.

Inflammatory Diseases: Targeting Key Mediators of Inflammation

The anti-inflammatory properties of isoquinoline derivatives are well-documented and suggest potential applications in a range of inflammatory conditions.[2][3][6][9][15]

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response. Berberine, an isoquinoline alkaloid, is known to inhibit the NF-κB pathway.[15] This presents a key potential mechanism for the anti-inflammatory effects of 6-Fluoro-7-methylisoquinoline.

-

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in the regulation of inflammatory cell activity. Inhibition of PDE4 is a validated therapeutic strategy for inflammatory diseases like psoriasis and atopic dermatitis. Tetrahydroisoquinoline derivatives have been identified as PDE4 inhibitors.

Experimental Workflows for Target Identification and Validation

A systematic and multi-faceted approach is essential for elucidating the therapeutic targets of 6-Fluoro-7-methylisoquinoline. The following experimental workflows provide a comprehensive strategy, from initial screening to in-depth validation.

Initial Target Class Identification: Phenotypic Screening and Broad-Spectrum Profiling

The initial step is to cast a wide net to identify the general biological space in which 6-Fluoro-7-methylisoquinoline is active.

Experimental Protocol: High-Content Cellular Imaging for Phenotypic Profiling

-

Cell Panel Selection: Utilize a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) and relevant cell types for neurodegenerative and inflammatory diseases (e.g., neuronal cell lines, macrophages).

-

Compound Treatment: Treat cells with a range of concentrations of 6-Fluoro-7-methylisoquinoline for 24-72 hours.

-

Staining: Stain cells with a cocktail of fluorescent dyes to label various cellular compartments and organelles (e.g., Hoechst for nucleus, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton, and antibodies against specific markers of interest).

-

Image Acquisition: Acquire multi-channel fluorescence images using a high-content imaging system.

-

Image Analysis: Employ automated image analysis software to extract a rich set of quantitative descriptors of cellular morphology and protein expression/localization.

-

Data Analysis: Use multivariate statistical analysis to identify significant phenotypic changes induced by the compound and cluster its activity with known reference compounds to infer potential mechanisms of action.

Causality Behind Experimental Choices: This unbiased approach allows for the discovery of unexpected biological activities without a preconceived hypothesis. The rich dataset generated can provide initial clues about the compound's mechanism of action, guiding subsequent target-specific assays.

Diagram: High-Content Screening Workflow

Caption: High-content screening workflow for phenotypic profiling.

Target Deconvolution: Identifying Direct Binding Partners

Once a general biological activity is observed, the next critical step is to identify the direct molecular targets of 6-Fluoro-7-methylisoquinoline.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Lysis: Culture relevant cells to high density and prepare a cell lysate.

-

Compound Incubation: Incubate the cell lysate with 6-Fluoro-7-methylisoquinoline or a vehicle control.

-

Heat Shock: Aliquot the treated lysates and subject them to a temperature gradient for a fixed time.

-

Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

-

Protein Quantification: Collect the supernatant containing soluble proteins and quantify the protein concentration.

-

Western Blot or Mass Spectrometry: Analyze the soluble protein fraction by Western blot for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct binding.

Causality Behind Experimental Choices: CETSA is a powerful technique to confirm direct target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. This method can be used to validate candidate targets or for unbiased target discovery when coupled with mass spectrometry.

Diagram: CETSA Workflow

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Target Validation and Mechanistic Elucidation

Following the identification of a putative target, a series of in-depth biochemical and cellular assays are required to validate the interaction and elucidate the functional consequences.

Experimental Protocol: In Vitro Kinase Inhibition Assay (for a hypothesized kinase target)

-

Reagents: Recombinant active kinase, kinase-specific peptide substrate, ATP, and 6-Fluoro-7-methylisoquinoline.

-

Assay Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate at the optimal temperature for the kinase for a defined period.

-

Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by using a phosphospecific antibody in an ELISA format.

-

Data Analysis: Plot the kinase activity as a function of the compound concentration and determine the IC50 value.

Causality Behind Experimental Choices: This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of the purified target protein, providing quantitative data on its potency. The use of a well-characterized recombinant enzyme ensures that the observed effect is due to direct interaction with the target.

Diagram: Kinase Inhibition Assay Workflow

Caption: In vitro kinase inhibition assay workflow.

Experimental Protocol: GPCR Functional Assay (for a hypothesized GPCR target)

-

Cell Line: Use a cell line stably expressing the GPCR of interest.

-

Assay Principle: Measure the downstream signaling of the GPCR, such as changes in intracellular cyclic AMP (cAMP) for Gs or Gi-coupled receptors, or calcium mobilization for Gq-coupled receptors.

-

Compound Treatment: Treat the cells with a known agonist for the receptor in the presence and absence of varying concentrations of 6-Fluoro-7-methylisoquinoline.

-

Signal Detection: Use a commercially available assay kit (e.g., a FRET-based cAMP assay or a fluorescent calcium indicator) to measure the signaling output.

-

Data Analysis: Plot the agonist dose-response curve in the presence of the compound to determine if it acts as a competitive antagonist, a non-competitive antagonist, or an allosteric modulator.

Causality Behind Experimental Choices: This cellular assay assesses the functional consequence of the compound's interaction with the GPCR in a physiological context. By examining the effect on agonist-induced signaling, one can characterize the nature of the compound's modulatory activity.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values of 6-Fluoro-7-methylisoquinoline in a Kinase Panel

| Kinase Target | IC50 (µM) |

| EGFR | 0.5 |

| HER2 | 1.2 |

| PI3Kα | 5.8 |

| Akt1 | > 50 |

| mTOR | 25 |

Table 2: Hypothetical EC50/IC50 Values from GPCR Functional Assays

| GPCR Target | Assay Type | Effect | Potency (µM) |

| Dopamine D2 | cAMP | Antagonist | 2.1 (IC50) |

| Glucagon Receptor | cAMP | Negative Allosteric Modulator | 0.8 (IC50) |

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the therapeutic potential of 6-Fluoro-7-methylisoquinoline. The proposed workflows, from broad phenotypic screening to specific target validation assays, are designed to be self-validating and to provide a deep understanding of the compound's mechanism of action. The isoquinoline scaffold is a rich source of therapeutic innovation, and a thorough and logical exploration of novel derivatives like 6-Fluoro-7-methylisoquinoline is a promising endeavor. Future work should focus on lead optimization to improve potency and selectivity for the validated target, as well as in vivo studies to assess efficacy and safety in relevant disease models.

References

-

Wang, B. H., Lu, Z. X., & Polya, G. M. (1997). Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. Phytochemistry, 46(5), 845–851. [Link]

-

Willard, F. S., et al. (2024). Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs. Biochemical Pharmacology, 229, 116483. [Link]

-

ResearchGate. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. [Link]

-

Li, Y., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLoS ONE, 10(8), e0136649. [Link]

-

Wang, B. H., Lu, Z. X., & Polya, G. M. (1997). Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. La Trobe University. [Link]

-

Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

Gaba, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 1-35. [Link]

-

Gaba, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]

-

O'Brien, E. M., et al. (2000). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Progress in Neurobiology, 60(3), 223-260. [Link]

-

Zenodo. (2020). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. [Link]

-

Li, Y., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLOS ONE. [Link]

-

Nagatsu, T. (1997). Isoquinoline neurotoxins in the brain and Parkinson's disease. Science Primary Literature. [Link]

-

ResearchGate. (n.d.). Drugs containing isoquinoline derivatives. [Link]

-

Nagatsu, T. (1997). Isoquinoline neurotoxins in the brain and Parkinson's disease. PubMed. [Link]

-

MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. [Link]

-

Mello, E. B., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(5), 659-670. [Link]

-

Springer. (2015). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link]

-

MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. [Link]

-

Singh, S., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 28(5), 2119. [Link]

-

ResearchGate. (n.d.). Synthesis of fluoro isoquinolines by Kubickova et al. [Link]

-

Royal Society of Chemistry. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 13(28), 19349-19376. [Link]

-

ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

AACR Journals. (2007). THI 53, a new synthetic isoquinoline alkaloid blocks the induction of iNOS by regulating LPS-activated NF-κB pathway and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades. [Link]

-

Molbase. (n.d.). Synthesis of 6-fluoro-7-morpholino-4-oxo-1-vinyl-1,4-dihydroquinoline-3-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. [Link]

-

MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

LaVoie, E. J., et al. (1984). Genotoxicity of fluoroquinolines and methylquinolines. Mutation Research/Genetic Toxicology, 136(2), 139-147. [Link]

-

Cecchetti, V., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, Nucleotides & Nucleic Acids, 19(8), 1327-1336. [Link]

-

MilliporeSigma. (n.d.). 6-Fluoro-7-methoxyisoquinoline. [Link]

-

MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

ACS Publications. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. [Link]

-

eScholarship. (2017). Discovery of new GPCR ligands to illuminate new biology. [Link]

-

National Center for Biotechnology Information. (2012). GPCRs Revisited: New Insights Lead to Novel Drugs. [Link]

-

National Center for Biotechnology Information. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One [journals.plos.org]

- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 18. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. escholarship.org [escholarship.org]

- 22. GPCRs Revisited: New Insights Lead to Novel Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling of Fluorinated Isoquinolines: From Atomic Substitution to Clinical Efficacy

[1]

Executive Summary

This technical guide investigates the mechanism of action (MOA) of fluorinated isoquinolines, with a specific focus on fluoroindenoisoquinolines as non-camptothecin Topoisomerase I (Top1) inhibitors.[1] While the isoquinoline scaffold provides a privileged structure for DNA intercalation and kinase binding, the strategic incorporation of fluorine atoms—often replacing methoxy or hydrogen groups—fundamentally alters the compound's metabolic stability, electronic distribution, and target residence time.

This document is designed for drug discovery scientists. It moves beyond general pharmacology to explore the atomic-level causality of fluorine substitution, supported by validated experimental protocols and comparative data.

Part 1: The "Fluorine Effect" on the Isoquinoline Scaffold

The introduction of fluorine into the isoquinoline core is rarely a passive bioisosteric replacement.[2][3] It acts as a mechanistic amplifier through three primary physicochemical levers:

-

Metabolic Blockade: In classic indenoisoquinolines (e.g., LMP744), methoxy groups are susceptible to O-demethylation, leading to rapid clearance. Replacing these with fluorine (e.g., LMP135 , LMP517 ) creates a carbon-fluorine bond (

) that resists cytochrome P450 metabolism, significantly extending plasma half-life without sacrificing potency. -

Electronic Modulation of

-Stacking: Isoquinolines bind to DNA/enzymes via intercalation. Fluorine’s high electronegativity redistributes electron density in the aromatic rings, optimizing -

Specific Contact Points: In the Top1-DNA complex, fluorine substituents can engage in unique halogen bonding or dipole-dipole interactions with specific residues (e.g., Asn722 ), stabilizing the ternary complex more effectively than the parent compounds.

Part 2: Primary Mechanism of Action – Topoisomerase I Poisoning[3]

The dominant therapeutic application of fluorinated isoquinolines is the inhibition of Topoisomerase I, a nuclear enzyme critical for relaxing DNA supercoiling during replication.

The Interfacial Inhibition Model

Unlike catalytic inhibitors, fluorinated isoquinolines act as interfacial poisons . They do not prevent Top1 from binding DNA; rather, they trap the enzyme after it has cleaved the DNA backbone but before it can religate it.

-

Trapping the Cleavage Complex (Top1cc): The drug intercalates between the

and -

Steric Occlusion: The rigid isoquinoline backbone, reinforced by fluorine substitution, physically blocks the realignment of the DNA 5'-hydroxyl end with the 3'-phosphotyrosyl-enzyme intermediate.

-

Lethal Collision: The stalled Top1cc acts as a roadblock for replication forks.[2] Collision converts the single-strand break into a lethal double-strand break (DSB).[4]

Pathway Visualization

The following diagram illustrates the cascade from drug intercalation to cell death, highlighting the role of repair enzymes (TDP1) which some advanced derivatives also inhibit.

Figure 1: Mechanism of Top1 poisoning by fluorinated isoquinolines. Note the critical transition from transient cleavage complex to lethal double-strand break.

Part 3: Comparative Efficacy Data

The following table synthesizes data comparing classic camptothecin derivatives (Topotecan) with fluorinated indenoisoquinolines. The "Fluorine Advantage" is evident in the metabolic stability and cytotoxicity profiles.

| Compound Class | Representative Agent | Target | IC50 (Top1 Inhibition) | Metabolic Stability (Microsomes) | Key Advantage |

| Camptothecins | Topotecan | Top1 | ~0.5 | Low (Lactone hydrolysis) | Clinical Standard |

| Indenoisoquinolines | LMP744 (Parent) | Top1 | ~0.3 | Moderate (O-demethylation) | Chemically Stable |

| Fluoro-Indenoisoquinolines | LMP135 | Top1 | <0.1 | High (>90% remaining @ 1h) | Metabolic resistance; High potency |

| Dual Inhibitors | Analog 29/30 | Top1 + TDP1 | ~0.2 | High | Synergistic repair blockade |

Data synthesized from Marzi et al. (2018) and Cushman et al. (2016).

Part 4: Validated Experimental Protocols

Protocol A: In Vitro Top1-Mediated DNA Cleavage Assay

Purpose: To definitively prove that the compound traps the Top1-DNA complex rather than inhibiting enzyme binding.

Reagents:

-

Recombinant Human Top1.[5]

-

3'-[32P]-labeled DNA substrate (e.g., 117-bp oligonucleotide from pBluescript).

-

Positive Control: Camptothecin (CPT) or Topotecan (

). -

Negative Control: DMSO only.

Workflow:

-

Equilibration: Mix DNA substrate (approx. 0.5 pmol) with Top1 enzyme in cleavage buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA).

-

Drug Treatment: Add the fluorinated isoquinoline at graded concentrations (

). -

Incubation: Incubate at 37°C for 20 minutes . Critical Step: This allows the cleavage-religation equilibrium to be established.

-

Trapping: Stop reaction with 0.5% SDS (detergent). Mechanism: SDS denatures the enzyme. If the drug has trapped the complex, the DNA remains covalently bound to the protein fragment (or nicked), preventing religation.

-

Resolution: Analyze fragments on a 16% denaturing polyacrylamide sequencing gel.

-

Validation:

-

Hit Criteria: Appearance of distinct bands corresponding to cleavage sites that match the CPT control but potentially with different intensity patterns (sequence selectivity).

-

Artifact Check: If bands appear in the absence of enzyme, the compound is a DNA damaging agent, not a Top1 poison.

-

Protocol B: Cellular H2AX Phosphorylation Assay

Purpose: To quantify the biological consequence (DSBs) of the Top1 trapping in a cellular context.

Workflow:

-

Cell Seeding: Seed HT-29 or HCT116 cells (human colon carcinoma) in 96-well plates.

-

Dosing: Treat with compound (

) for 1-4 hours. -

Fixation: Fix cells with 4% paraformaldehyde. Permeabilize with 0.5% Triton X-100.

-

Staining: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody.

-

Quantification: Use high-content imaging or flow cytometry.

-

Self-Validating Control:

-

SLFN11 Status: Run the assay in parallel with SLFN11-knockout cells. Fluorinated isoquinolines should show significantly reduced potency in SLFN11-negative cells, confirming the replication-stress dependent mechanism.

-

Part 5: Screening Workflow Visualization

This diagram outlines the logical flow for evaluating new fluorinated isoquinoline derivatives, filtering out non-specific toxins early in the process.

Figure 2: Strategic screening cascade for validating fluorinated isoquinolines.

References

-

Marzi, L. et al. (2018).[5] Novel Fluoroindenoisoquinoline Non-Camptothecin Topoisomerase I Inhibitors. Molecular Cancer Therapeutics.[1] Link

-

Cushman, M. et al. (2016).[3] Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry. Link

-

NCI Developmental Therapeutics Program. Mechanism of Action: Topoisomerase I Inhibitors. National Cancer Institute.[3] Link

-

Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer. Link

-

BenchChem. Predicted Biological Activity of 5-Fluoroisoquinoline-1-carbonitrile. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Next-Generation Isoquinoline Synthesis: From C-H Activation to Targeted Therapeutics

Executive Summary & Strategic Imperative

Isoquinoline scaffolds constitute the structural backbone of over 40% of modern alkaloids and a significant fraction of FDA-approved therapeutics (e.g., Fasudil, Nelfinavir). While traditional methods like Bischler-Napieralski and Pictet-Spengler remain foundational, they often suffer from harsh conditions and limited functional group tolerance.[1]

This technical guide addresses the transition to transition-metal-catalyzed C–H activation , specifically focusing on Rh(III) and Co(III) catalysis. This shift allows for the "step-economic" synthesis of highly substituted isoquinolines from simple arenes, bypassing pre-functionalized halogenated precursors. We provide a validated protocol for Rh(III)-catalyzed annulation, rational structure-activity relationship (SAR) strategies for anticancer potency, and self-validating experimental workflows.

Rational Design & Structure-Activity Relationships (SAR)

Effective drug design requires manipulating the isoquinoline core's electronic and steric environment. Recent medicinal chemistry campaigns (2020–2025) have established clear SAR trends for anticancer and antimicrobial applications.

SAR Logic Flow

The following diagram illustrates the critical substitution zones for maximizing biological efficacy, particularly for topoisomerase I inhibition and tubulin binding.

Figure 1: Strategic substitution patterns for optimizing isoquinoline bioactivity. High-contrast nodes indicate critical pharmacophores.

Advanced Synthetic Methodology: Rh(III)-Catalyzed C–H Activation

The current gold standard for synthesizing polysubstituted isoquinolines is the Rh(III)-catalyzed C–H activation/annulation of oximes or imidates with internal alkynes. This method is superior to traditional acid-catalyzed cyclizations due to its atom economy and regioselectivity.

Mechanistic Pathway

Understanding the catalytic cycle is prerequisite to troubleshooting low yields.

Figure 2: Catalytic cycle for Rh(III)-catalyzed isoquinoline synthesis via C-H activation.

Detailed Experimental Protocol

Target Reaction: Synthesis of 1-methyl-3,4-diphenylisoquinoline via acetophenone oxime and diphenylacetylene.

Reagents:

-

Acetophenone oxime (1.0 equiv)

-

Diphenylacetylene (1.2 equiv)

-

[Cp*RhCl₂]₂ (2.5 mol%) - Catalyst

-

AgSbF₆ (10 mol%) - Halide Scavenger/Activator

-

Cu(OAc)₂ (2.1 equiv) - Terminal Oxidant

-

Solvent: t-Amyl alcohol (0.2 M)

Step-by-Step Workflow:

-

Catalyst Activation (In Situ):

-

In a glovebox or under N₂ flow, charge a dried Schlenk tube with [Cp*RhCl₂]₂ and AgSbF₆.

-

Add 1.0 mL of t-Amyl alcohol and stir for 10 mins at RT.

-

Checkpoint: The solution should turn from brick-red to a clear orange/yellow, indicating the formation of the active cationic Rh(III) species.

-

-

Substrate Addition:

-

Add acetophenone oxime (135 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), and Cu(OAc)₂ (381 mg, 2.1 mmol).

-

Seal the tube with a Teflon screw cap.

-

-

Reaction:

-

Heat the mixture to 100 °C in an oil bath for 12–16 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The oxime spot (usually lower Rf) should disappear, and a highly fluorescent blue/green spot (isoquinoline) should appear under UV (254/365 nm).

-

-

Work-up & Purification:

-

Cool to RT. Dilute with CH₂Cl₂ (10 mL) and filter through a Celite pad to remove copper salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10).

-

-

Validation (Self-Check):

-

¹H NMR (CDCl₃): Look for the diagnostic singlet of the C-1 methyl group (~2.9–3.0 ppm) and the disappearance of the oxime O-H peak.

-

Yield Expectation: 75–85% isolated yield.

-

Quantitative Data Summary

Recent literature highlights the potency of specific isoquinoline derivatives synthesized via these modern methods.[2][3]

| Compound Class | Target Mechanism | IC50 / MIC Values | Reference |

| Indenoisoquinolines | Topoisomerase I | 0.8 nM (MCF-7 Cancer Line) | [1] |

| 3-Aryl-isoquinolines | Tubulin Polymerization | 2.5 µM (HeLa) | [2] |

| Berberine Analogs | Bacterial DNA Gyrase | 4.0 µg/mL (MRSA) | [3] |

| Bis-isoquinolines | MDR Reversal (P-gp) | 5.2-Fold Reversal Ratio | [4] |

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 2025. Link

-

Transition Metal-Catalyzed C-H Activation/Annulation Approaches to Isoindolo[2,1-b]isoquinolin-5(7H)-ones. The Chemical Record, 2023. Link

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 2024. Link

-

Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids. Current Medicinal Chemistry, 2018. Link

-

Isoquinoline synthesis via Rh(III)-catalyzed C-H activation. Organic Chemistry Portal, 2024. Link

Sources

6-Fluoro-7-methylisoquinoline: A Precision Scaffold for High-Affinity Ligand Design

Topic: 6-Fluoro-7-methylisoquinoline as a Scaffold in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

In the landscape of modern medicinal chemistry, the isoquinoline heterocycle remains a "privileged structure," serving as the core for countless kinase inhibitors, GPCR ligands, and CNS agents. However, the optimization of this scaffold often requires precise decoration to tune physicochemical properties and metabolic stability.

6-Fluoro-7-methylisoquinoline represents a highly strategic subclass of this family. This specific substitution pattern offers a dual advantage: the C6-fluorine atom modulates the electronic environment of the pyridine ring while blocking a primary site of metabolic oxidation, and the C7-methyl group provides a lipophilic anchor capable of exploiting hydrophobic sub-pockets (the "Magic Methyl" effect). This guide details the synthetic accessibility, physicochemical rationale, and application of this scaffold in drug development.

Physicochemical & Pharmacological Rationale[1][2][3][4]

The utility of 6-fluoro-7-methylisoquinoline stems from the synergistic effects of its substituents on the isoquinoline core (pKa ~5.4 for unsubstituted isoquinoline).

Electronic Modulation (The Fluorine Effect)

The introduction of fluorine at the C6 position exerts a strong inductive electron-withdrawing effect (-I).

-

pKa Shift: This lowers the basicity of the N2 nitrogen, potentially improving membrane permeability by increasing the fraction of the neutral species at physiological pH, while still allowing for H-bond acceptance in the kinase hinge region.

-

Metabolic Blockade: The C6 position in isoquinolines is electronically susceptible to oxidative metabolism (cytochrome P450). Fluorine substitution effectively blocks this metabolic soft spot, extending the half-life (

) of the parent compound.

Steric & Lipophilic Tuning (The Methyl Effect)

The C7-methyl group adds approximately 0.5 log units to the cLogP, enhancing hydrophobic interactions.

-

Conformational Restriction: In biaryl systems (e.g., 1-phenyl-isoquinolines), a C7-methyl group can induce atropisomerism or restrict rotation, locking the ligand into a bioactive conformation.

-

Hydrophobic Filling: Many kinase ATP-binding pockets possess a small hydrophobic gatekeeper or solvent-front region where a methyl group provides optimal van der Waals contact, significantly boosting potency (IC50).

Physicochemical Profile Table

| Property | Unsubstituted Isoquinoline | 6-Fluoro-7-methylisoquinoline | Impact on Drug Design |

| Molecular Weight | 129.16 | 161.18 | Fragment-based screening friendly (<200 Da). |

| cLogP | ~2.1 | ~2.7 | Enhanced lipophilicity; better BBB penetration potential. |

| H-Bond Acceptors | 1 (N2) | 1 (N2) | Retains critical hinge-binding capability. |

| Metabolic Stability | Low (C1/C6 oxidation) | High (C6 blocked) | Improved PK profile; reduced clearance. |

| Electronic Character | Electron-rich benzenoid ring | Electron-deficient | Reduced liability for reactive metabolite formation. |

Synthetic Pathways[5][6][7][8]

Accessing the 6-fluoro-7-methylisoquinoline core requires regiospecific ring construction. The most robust method is the Pomeranz-Fritsch reaction , specifically adapted to ensure correct isomer formation.

Retrosynthetic Analysis

To achieve the 6-fluoro-7-methyl substitution pattern, the cyclization must occur on a benzene ring bearing a fluorine meta to the closure site and a methyl para to the closure site (or vice versa depending on the precursor).

-

Precursor: 4-Fluoro-3-methylbenzaldehyde.

-

Key Step: Acid-mediated cyclization of the aminoacetal imine.

-

Regioselectivity: Cyclization occurs at the C6 position (ortho to H) rather than C2 (ortho to Methyl) due to steric hindrance, yielding the desired 7-methyl isomer.

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway from the benzaldehyde precursor to the final scaffold.

Caption: Figure 1.[1][2] Regioselective synthesis of 6-fluoro-7-methylisoquinoline via Pomeranz-Fritsch cyclization.

Medicinal Chemistry Applications

Kinase Inhibition (ROCK / c-Met)

In the development of Rho-associated protein kinase (ROCK) inhibitors, the isoquinoline nitrogen binds to the hinge region (Met156 in ROCK1). The 6-fluoro substitution is critical for selectivity against homologous kinases (e.g., PKA) by altering the electrostatics of the binding cleft. The 7-methyl group often displaces water molecules in the hydrophobic back-pocket, providing an entropic gain in binding energy.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (161.18 Da), this scaffold is an ideal "fragment" for FBDD. It has high ligand efficiency (LE). Researchers often start with 6-fluoro-7-methylisoquinoline and functionalize the C1 position (via N-oxide rearrangement) to introduce amine or aryl linkers.

Visualization: Pharmacophore Interactions

The diagram below models the interaction of the scaffold within a generic kinase ATP-binding pocket.

Caption: Figure 2. Pharmacophore mapping of the scaffold showing metabolic blocking and hydrophobic binding.

Experimental Protocol: Synthesis & Functionalization

Objective: Synthesis of 6-Fluoro-7-methylisoquinoline followed by C1-chlorination (activation for coupling).

Step 1: Imine Formation

-

Reagents: 4-Fluoro-3-methylbenzaldehyde (10.0 mmol), Aminoacetaldehyde diethyl acetal (10.0 mmol), Toluene (50 mL).

-

Procedure: Combine reagents in a round-bottom flask equipped with a Dean-Stark trap. Reflux for 4 hours to remove water azeotropically.

-

Workup: Evaporate solvent under reduced pressure to yield the crude Schiff base (yellow oil). Use directly in the next step.

Step 2: Pomeranz-Fritsch Cyclization

-

Reagents: Crude Schiff base, Conc. Sulfuric acid (H2SO4, 10 mL), P2O5 (optional, for activation).

-

Procedure: Add the Schiff base dropwise to cold (0°C) sulfuric acid with vigorous stirring. Allow the mixture to warm to room temperature, then heat to 100°C for 1 hour.

-

Quench: Pour the reaction mixture onto crushed ice (100 g). Neutralize carefully with NH4OH to pH 9.

-

Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Dry organics over MgSO4 and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) to isolate 6-Fluoro-7-methylisoquinoline .

Step 3: C1-Activation (Chlorination)

To use this scaffold in medicinal chemistry (e.g., Suzuki coupling), the C1 position is typically activated.

-

N-Oxidation: Treat the isoquinoline (5 mmol) with m-CPBA (1.2 eq) in DCM at RT for 12h to form the N-oxide.

-

Chlorination: Dissolve the N-oxide in POCl3 (10 mL) and reflux for 2 hours.

-

Result: 1-Chloro-6-fluoro-7-methylisoquinoline , a versatile electrophile for attaching pharmacophores.

References

-

MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(4). Available at: [Link]

-

National Institutes of Health (NIH). (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine and Isoquinoline Analogs. PMC. Available at: [Link]

-

ResearchGate. (2018). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7.[3] Available at: [Link]

Sources

Methodological & Application

Synthetic Pathways to 6-Fluoro-7-methylisoquinoline: An Application and Protocol Guide

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Its unique structural and electronic properties have established it as a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Consequently, 6-Fluoro-7-methylisoquinoline emerges as a compound of significant interest for the development of novel therapeutic agents.

This comprehensive guide provides detailed synthetic routes for the preparation of 6-Fluoro-7-methylisoquinoline, designed for researchers, scientists, and professionals in drug development. We will explore two classical and robust methods for the construction of the isoquinoline core: the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction. This document offers in-depth, step-by-step protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic strategy.

Strategic Approaches to the 6-Fluoro-7-methylisoquinoline Scaffold

The synthesis of 6-Fluoro-7-methylisoquinoline can be efficiently achieved through established cyclization strategies. The choice between the Pomeranz-Fritsch and Bischler-Napieralski reactions will often depend on the availability of starting materials and the desired scale of the synthesis.

Caption: Overview of the two primary synthetic routes to 6-Fluoro-7-methylisoquinoline.

Route 1: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct and efficient method for the synthesis of isoquinolines from a substituted benzaldehyde and an aminoacetaldehyde acetal.[2] This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization.[3]

Mechanistic Rationale

The key to the Pomeranz-Fritsch synthesis is the acid-catalyzed cyclization of the benzalaminoacetal. The electron-donating methyl group on the aromatic ring of 4-fluoro-3-methylbenzaldehyde facilitates this electrophilic aromatic substitution, while the fluorine atom may have a modest deactivating effect. The choice of a strong acid is crucial for promoting the cyclization and dehydration steps.

Caption: Experimental workflow for the Pomeranz-Fritsch synthesis.

Experimental Protocol: Pomeranz-Fritsch Synthesis

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 4-Fluoro-3-methylbenzaldehyde | 135427-08-6 | 138.14 |

| Aminoacetaldehyde diethyl acetal | 642-42-2 | 133.19 |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 |

| Toluene | 108-88-3 | 92.14 |

| Sodium Bicarbonate (sat. aq. soln.) | 144-55-8 | 84.01 |

| Dichloromethane | 75-09-2 | 84.93 |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |

| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 |

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-Fluoro-3-methylbenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude Schiff base intermediate. This intermediate can be used in the next step without further purification.

-

-

Acid-Catalyzed Cyclization:

-

Carefully add the crude Schiff base intermediate to a flask containing concentrated sulfuric acid (10-20 eq) at 0 °C with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

-

Work-up and Extraction:

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 6-Fluoro-7-methylisoquinoline by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-